molecular formula C60H60Cl2N2O4P2Ru B8033704 RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen]

RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen]

Cat. No.: B8033704
M. Wt: 1107.0 g/mol
InChI Key: FOEKPXQPRAIJRW-ODQAEMFESA-L
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Description

RuCl2[®-dm-segphos(regR)][(R,R)-dpen] is a ruthenium-based complex that has gained significant attention in the field of asymmetric catalysis. This compound is known for its high efficiency and selectivity in catalyzing various chemical reactions, particularly in the synthesis of chiral molecules. The complex consists of a ruthenium center coordinated with two chloride ions, ®-dm-segphos (a chiral diphosphine ligand), and (R,R)-dpen (a chiral diamine ligand).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RuCl2[®-dm-segphos(regR)][(R,R)-dpen] typically involves the reaction of a ruthenium precursor with the chiral ligands ®-dm-segphos and (R,R)-dpen. One common method includes the following steps:

    Preparation of the Ruthenium Precursor: The ruthenium precursor, such as ruthenium trichloride, is dissolved in a suitable solvent like ethanol or methanol.

    Addition of Ligands: The chiral ligands ®-dm-segphos and (R,R)-dpen are added to the solution containing the ruthenium precursor.

    Reaction Conditions: The mixture is heated under reflux conditions for several hours to ensure complete coordination of the ligands to the ruthenium center.

    Isolation and Purification: The resulting complex is isolated by filtration and purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of RuCl2[®-dm-segphos(regR)][(R,R)-dpen] follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The purification steps may include additional techniques such as distillation and large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

RuCl2[®-dm-segphos(regR)][(R,R)-dpen] is primarily used as a catalyst in asymmetric hydrogenation reactions. It can also participate in other types of reactions, including:

    Oxidation: The complex can catalyze the oxidation of various substrates, leading to the formation of chiral alcohols and ketones.

    Reduction: It is highly effective in the reduction of ketones and imines to produce chiral alcohols and amines.

    Substitution: The complex can facilitate substitution reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Common Reagents and Conditions

    Hydrogenation: The complex is used in the presence of hydrogen gas under mild pressure and temperature conditions.

    Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Major Products

The major products formed from reactions catalyzed by RuCl2[®-dm-segphos(regR)][(R,R)-dpen] are typically chiral alcohols, amines, and other chiral molecules. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.

Scientific Research Applications

RuCl2[®-dm-segphos(regR)][(R,R)-dpen] has a wide range of applications in scientific research, including:

    Chemistry: It is extensively used in the synthesis of chiral molecules, which are important in the development of new drugs and materials.

    Biology: The complex is used in the study of enzyme mimetics and the development of biomimetic catalysts.

    Medicine: It plays a crucial role in the synthesis of chiral drugs and active pharmaceutical ingredients (APIs).

    Industry: The complex is employed in the production of fine chemicals, agrochemicals, and other high-value products.

Mechanism of Action

The mechanism of action of RuCl2[®-dm-segphos(regR)][(R,R)-dpen] involves the coordination of the chiral ligands to the ruthenium center, which creates a chiral environment around the metal. This chiral environment facilitates the selective activation of substrates and the formation of chiral products. The molecular targets and pathways involved include:

    Substrate Activation: The complex activates the substrate by coordinating to the metal center, which increases the reactivity of the substrate.

    Chiral Induction: The chiral ligands induce chirality in the substrate, leading to the formation of enantiomerically enriched products.

    Catalytic Cycle: The complex undergoes a catalytic cycle, where it repeatedly activates and converts substrates into products without being consumed in the process.

Comparison with Similar Compounds

RuCl2[®-dm-segphos(regR)][(R,R)-dpen] is unique due to its high selectivity and efficiency in asymmetric catalysis. Similar compounds include:

    RuCl2[®-binap][(R,R)-dpen]: Another ruthenium-based complex with similar applications in asymmetric hydrogenation.

    IrCl2[®-dm-segphos(regR)][(R,R)-dpen]: An iridium-based complex with comparable catalytic properties.

    RhCl2[®-dm-segphos(regR)][(R,R)-dpen]: A rhodium-based complex used in similar types of reactions.

These compounds share similar structural features and catalytic properties but differ in their metal centers and specific applications.

Properties

IUPAC Name

[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H44O4P2.C14H16N2.2ClH.Ru/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38;15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h9-24H,25-26H2,1-8H3;1-10,13-14H,15-16H2;2*1H;/q;;;;+2/p-2/t;13-,14-;;;/m.1.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEKPXQPRAIJRW-ODQAEMFESA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.Cl[Ru]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)N)N.Cl[Ru]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H60Cl2N2O4P2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746235
Record name [4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1107.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944450-45-7
Record name [4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen]
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